![molecular formula C8H7ClFNO2 B2651657 Methyl 2-amino-3-chloro-5-fluorobenzoate CAS No. 1184351-57-2](/img/structure/B2651657.png)
Methyl 2-amino-3-chloro-5-fluorobenzoate
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Overview
Description
“Methyl 2-amino-3-chloro-5-fluorobenzoate” is a chemical compound with the CAS Number: 1184351-57-2 . It has a molecular weight of 203.6 . The IUPAC name for this compound is methyl 2-amino-3-chloro-5-fluorobenzoate .
Molecular Structure Analysis
The molecular formula of “Methyl 2-amino-3-chloro-5-fluorobenzoate” is C8H7ClFNO2 . The InChI code for this compound is 1S/C8H7ClFNO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-amino-3-chloro-5-fluorobenzoate” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Highly Selective Fluorescent Sensor for Al3+ Detection
A study by Ye et al. (2014) developed a highly sensitive and selective fluorescent sensor for aluminum ions (Al3+), which could have implications for environmental monitoring and biological imaging. This sensor, based on o-aminophenol derivatives, demonstrates the potential use of modified benzothiazoles in detecting metal ions at very low concentrations, highlighting the versatility of compounds related to Methyl 2-amino-3-chloro-5-fluorobenzoate in creating sensitive detection tools for various applications including living cell imaging (Ye et al., 2014).
Antitumor Properties of Benzothiazole Derivatives
Bradshaw et al. (2002) and Hutchinson et al. (2001) explored novel antitumor properties of benzothiazole derivatives, focusing on their selective, potent antitumor properties in vitro and in vivo. These studies underline the therapeutic potential of Methyl 2-amino-3-chloro-5-fluorobenzoate derivatives in cancer treatment, particularly through modifications that enhance their bioavailability and reduce metabolic inactivation (Bradshaw et al., 2002); (Hutchinson et al., 2001).
Optimization of Synthesis Methods
Jian-zhong (2010) focused on optimizing synthesis methods for Methyl 2-amino-5-fluorobenzoate, demonstrating an efficient route with high yield and purity. This work is critical for the scalable production of such compounds, ensuring their availability for further research and application development (Jian-zhong, 2010).
Bioactivation and Deactivation Pathways
Wang and Guengerich (2012) studied the bioactivation of fluorinated benzothiazole antitumor molecules, including derivatives of Methyl 2-amino-3-chloro-5-fluorobenzoate, by human cytochrome P450s. Their research provides insight into the metabolic pathways that activate or deactivate these compounds, which is crucial for understanding their mechanisms of action and potential side effects (Wang & Guengerich, 2012).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .
properties
IUPAC Name |
methyl 2-amino-3-chloro-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQZTAVYMGQRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-chloro-5-fluorobenzoate |
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